3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Description
3,5-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Properties
IUPAC Name |
3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-11-4-5-14-15(9-11)25-17(18-14)20-19-16(21)10-6-12(23-2)8-13(7-10)24-3/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLOPQCUVIFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,5-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-cancer and anti-inflammatory therapies .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
- 6-ethoxy-1,3-benzothiazole-2-amine
Uniqueness
3,5-dimethoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and benzothiazole ring contribute to its stability and reactivity, making it a versatile compound for various applications .
Biological Activity
3,5-Dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 344.38 g/mol. Its structure includes methoxy groups and a benzothiazole moiety, which are critical for its biological activity.
Synthesis
The synthesis typically involves the condensation of 3,5-dimethoxybenzoic acid with 6-methoxy-1,3-benzothiazol-2-amine in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction conditions allow for the formation of the desired product through careful control of temperature and reaction time.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
Several studies have demonstrated its potential as an anticancer agent. For instance, a series of benzothiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound showed moderate to excellent cytotoxicity against five tested cancer lines including NCI-H226 and MDA-MB-231, with IC50 values ranging from to .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H226 | 0.31 |
| SK-N-SH | 0.24 |
| HT29 | 0.92 |
| MKN-45 | 0.85 |
| MDA-MB-231 | 0.75 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. It inhibits bacterial growth by binding to specific active sites on target proteins, disrupting their function.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
| Concentration (µM) | Inhibition (%) |
|---|---|
| 1 | 40 |
| 5 | 70 |
| 10 | 90 |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
- Signaling Pathways : The compound modulates pathways related to oxidative stress and apoptosis .
Case Studies
- Cytotoxicity Study : A study evaluating multiple benzothiazole derivatives found that those with similar structural features to our compound exhibited significant procaspase-3 activation, indicating potential for further development as anticancer agents .
- Antimicrobial Efficacy : Another investigation highlighted that derivatives with methoxy substitutions showed enhanced activity against resistant strains of Mycobacterium tuberculosis, suggesting that structural modifications can lead to improved therapeutic profiles.
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing 3,5-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, and how can reaction conditions be optimized for yield? A: The compound is synthesized via condensation of 6-methoxy-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux in anhydrous ethanol or methanol. Key steps include:
- Reagent stoichiometry: A 1:1 molar ratio of amine to benzoyl chloride ensures minimal by-products.
- Catalysis: Adding acetic acid (1–2 drops) accelerates Schiff base formation .
- Purification: Recrystallization from methanol yields colorless crystals (typical yield: 75–82%). Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
Structural Characterization
Q: Which analytical techniques are critical for confirming the molecular structure and purity of this compound? A:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C=N at 1.269 Å) and dihedral angles (e.g., 17.41° between aromatic rings) .
- NMR spectroscopy: H and C NMR confirm methoxy groups (δ ~3.8 ppm for OCH) and hydrazide protons (δ ~10.2 ppm for N–H) .
- IR spectroscopy: Peaks at ~3200 cm (N–H stretch) and ~1650 cm (C=O stretch) validate functional groups .
Table 1: Key Structural Data from SC-XRD
| Parameter | Value | Reference |
|---|---|---|
| C=N bond length | 1.269 Å | |
| Dihedral angle | 17.41° | |
| Hydrogen bonds | N–H···O, C–H···N |
Biological Activity Screening
Q: What in vitro assays are recommended for preliminary evaluation of antimicrobial and anticancer activity? A:
- Antimicrobial: Broth microdilution (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Compare with cisplatin as a positive control .
- Anti-inflammatory: COX-2 inhibition assay using ELISA kits (IC values <10 µM suggest potency) .
Advanced: Structure-Activity Relationship (SAR) Studies
Q: How do substituent modifications (e.g., methoxy vs. chloro groups) influence biological activity? A:
- Methoxy groups: Enhance solubility and electron density, improving interaction with hydrophobic enzyme pockets (e.g., COX-2) .
- Chloro substituents: Increase steric bulk, reducing binding affinity in some cases but improving metabolic stability .
Table 2: Comparative Bioactivity of Analogues
| Substituent (R) | MIC (µg/mL) | IC (µM) | Reference |
|---|---|---|---|
| 6-OCH | 12.5 | 8.2 | |
| 4-Cl | 25.0 | 15.7 |
Advanced: Crystallographic Challenges
Q: What are common pitfalls in crystallizing this compound, and how can they be addressed? A:
- Polymorphism: Use slow evaporation in methanol/water (7:3) to favor monoclinic P2/c systems .
- Disorder: Refine anisotropic displacement parameters (ADPs) using SHELXL-2018 .
- Hydrogen bonding: Optimize intermolecular N–H···O interactions by controlling solvent polarity .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported bioactivity data across studies? A:
- Assay variability: Standardize protocols (e.g., cell passage number, serum concentration) .
- Structural validation: Confirm compound purity via HPLC (>95%) and SC-XRD to rule out degradation .
- Statistical rigor: Use ANOVA with post-hoc tests for cross-study comparisons .
Solubility Optimization for In Vivo Studies
Q: What strategies improve aqueous solubility without compromising stability? A:
- Co-solvent systems: Use DMSO:PBS (1:9) or cyclodextrin inclusion complexes .
- Prodrug design: Introduce phosphate esters at methoxy groups for hydrolytic activation .
Advanced Synthesis: Scale-Up Challenges
Q: What factors limit scalability, and how can they be mitigated? A:
- Exothermic reactions: Use jacketed reactors with controlled cooling during benzothiazole ring formation .
- By-product formation: Optimize reflux time (3–5 hours) and employ column chromatography for impurity removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
